molecular formula C9H10BrFO2S B2369998 1-(3-Bromopropanesulfonyl)-4-fluorobenzene CAS No. 1082893-80-8

1-(3-Bromopropanesulfonyl)-4-fluorobenzene

Cat. No.: B2369998
CAS No.: 1082893-80-8
M. Wt: 281.14
InChI Key: AOHVGJZTPXYBFW-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-4-fluorobenzene is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a bromopropanesulfonyl group attached to a fluorobenzene ring, making it a valuable reagent in organic synthesis and industrial applications.

Scientific Research Applications

1-(3-Bromopropanesulfonyl)-4-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

Target of Action

Similar compounds such as 3-bromo-3-buten-1-ol have been reported to interact with methane monooxygenase component a alpha chain

Mode of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 1-(3-Bromopropanesulfonyl)-4-fluorobenzene might interact with its targets through similar mechanisms.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory and anti-tumor properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s use in various industrial applications may result in its release into the environment , which could influence its action and efficacy.

Safety and Hazards

Safety data sheets for similar compounds indicate that they are combustible liquids and can be harmful if swallowed or inhaled . They may cause respiratory irritation and are suspected of causing genetic defects .

Future Directions

These compounds have great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet. Their application for regioselective synthesis of 5-sulfonylfluoro isoxazoles has been realized through a [3+2] cycloaddition .

Preparation Methods

The synthesis of 1-(3-Bromopropanesulfonyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-bromopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+3-BromopropaneBaseThis compound\text{4-Fluorobenzenesulfonyl chloride} + \text{3-Bromopropane} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzenesulfonyl chloride+3-BromopropaneBase​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopropanesulfonyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation and Reduction Reactions: The sulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropanesulfonyl)-4-fluorobenzene include:

    1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.

    4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of this compound, used in sulfonation reactions.

    3-Bromopropanesulfonic acid: Another organosulfur compound with similar reactivity but different applications.

The uniqueness of this compound lies in its combination of a bromine atom and a sulfonyl group on a fluorobenzene ring, providing a versatile platform for various chemical transformations.

Properties

IUPAC Name

1-(3-bromopropylsulfonyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVGJZTPXYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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